molecular formula C3H5Cl2N3 B3024578 3-Chloro-1H-pyrazol-4-amine hydrochloride CAS No. 63680-90-0

3-Chloro-1H-pyrazol-4-amine hydrochloride

Cat. No.: B3024578
CAS No.: 63680-90-0
M. Wt: 154 g/mol
InChI Key: AXDDRARIOLEYKW-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H5Cl2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Scientific Research Applications

3-Chloro-1H-pyrazol-4-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the development of agrochemicals and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-pyrazol-4-amine hydrochloride typically involves the chlorination of 1H-pyrazol-4-amine. One common method includes the reaction of 1H-pyrazol-4-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 3-position of the pyrazole ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-1H-pyrazol-4-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine atom and the amine group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazol-4-amine: Lacks the chlorine atom at the 3-position, resulting in different reactivity and biological activity.

    3-Bromo-1H-pyrazol-4-amine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    3-Iodo-1H-pyrazol-4-amine:

Uniqueness

3-Chloro-1H-pyrazol-4-amine hydrochloride is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of various heterocyclic compounds and for use in medicinal chemistry .

Properties

IUPAC Name

5-chloro-1H-pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3.ClH/c4-3-2(5)1-6-7-3;/h1H,5H2,(H,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDDRARIOLEYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979970
Record name 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63680-90-0
Record name Pyrazole, 4-amino-3-chloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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